Product packaging for L-TRYPTOPHAN (D8)(Cat. No.:)

L-TRYPTOPHAN (D8)

Cat. No.: B1579974
M. Wt: 212.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of L-Tryptophan within Fundamental Biochemical and Physiological Research

L-Tryptophan is an essential α-amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. creative-proteomics.comnih.gov Its unique indole (B1671886) side chain imparts specific hydrophobic properties and allows it to play crucial roles beyond being a simple building block for proteins. csic.es In biochemical research, L-Tryptophan is recognized as a fundamental precursor to a host of biologically active molecules that are vital for homeostasis, neurological function, and immune response. acs.orgnih.gov

The metabolic fate of L-Tryptophan is primarily divided into three significant pathways:

Protein Synthesis: As one of the 20 proteinogenic amino acids, L-Tryptophan is incorporated into polypeptide chains, where its distinct structure can be critical for protein folding, stability, and function, particularly in anchoring membrane proteins. csic.esCurrent time information in Utrecht, NL.

The Serotonin (B10506) Pathway (Methoxyindole Pathway): A small but highly significant fraction of L-Tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). isotope.comthermofisher.com This conversion is initiated by the enzyme tryptophan hydroxylase, which is the rate-limiting step in serotonin synthesis. isotope.com Serotonin is a key regulator of mood, sleep, appetite, and various cognitive functions. Current time information in Utrecht, NL.caymanchem.com It is further metabolized to produce melatonin (B1676174), the hormone responsible for regulating circadian rhythms. Current time information in Utrecht, NL.nih.gov

The Kynurenine (B1673888) Pathway: The vast majority, over 95%, of free L-Tryptophan is catabolized through the kynurenine pathway. nih.govisotope.com This pathway leads to the production of several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid, and is also the primary route for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. nih.govisotope.commedchemexpress.com

Dysregulation of these metabolic pathways is implicated in numerous pathological conditions, including neurodegenerative disorders, psychiatric diseases, and cancer, making the study of L-Tryptophan metabolism a key area of clinical and academic research. acs.orgmedchemexpress.comscbt.com

Rationale for Deuterium (B1214612) Labeling in L-Tryptophan (L-Tryptophan-d8) for Advanced Scientific Inquiry

To accurately study the dynamics of L-Tryptophan metabolism, scientists require tools that can distinguish externally supplied or newly synthesized molecules from the endogenous pool already present in a biological system. This is achieved through isotopic labeling, and L-Tryptophan-d8 is a prime example of a stable isotope-labeled (SIL) compound used for this purpose.

L-Tryptophan-d8 is a form of L-Tryptophan where eight hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium (²H or D). This substitution is typically on the indole ring and the beta-carbon of the alanine (B10760859) side chain. The rationale for using L-Tryptophan-d8 in advanced scientific inquiry is multifaceted:

Internal Standard in Quantitative Analysis: The primary application of L-Tryptophan-d8 is as an internal standard for quantitative mass spectrometry (MS). creative-proteomics.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used to measure the concentration of L-Tryptophan and its metabolites in complex biological samples like plasma or brain tissue. nih.govnih.gov Since L-Tryptophan-d8 is chemically identical to the natural compound, it behaves similarly during sample extraction, purification, and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known quantity of L-Tryptophan-d8 to a sample, it can be used to correct for sample loss during preparation and for variations in instrument response (matrix effects), thereby dramatically improving the accuracy and precision of quantification. creative-proteomics.comnih.gov

Metabolic Flux and Tracer Studies: L-Tryptophan-d8 serves as a tracer to track the metabolic fate of tryptophan through the serotonin and kynurenine pathways. Researchers can introduce L-Tryptophan-d8 into a system (e.g., cell culture or an animal model) and then use MS to detect and quantify the appearance of deuterium-labeled metabolites. This allows for the direct measurement of the rate of conversion (flux) through specific enzymatic steps, providing dynamic information that cannot be obtained by simply measuring static metabolite concentrations.

Kinetic Isotope Effect Studies: The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). This can sometimes lead to a slower rate of reaction for the deuterated compound when C-H bond cleavage is the rate-limiting step of a reaction. This phenomenon, known as the kinetic isotope effect (KIE), can be exploited to study enzyme mechanisms.

The use of a stable, non-radioactive isotope like deuterium makes L-Tryptophan-d8 a safe and effective tool for use in a wide range of studies, including those involving human subjects for clinical diagnostics. nih.gov

Table 1: Comparative Molecular Properties of L-Tryptophan and L-Tryptophan-d8
PropertyL-TryptophanL-Tryptophan-d8
Molecular FormulaC₁₁H₁₂N₂O₂ thermofisher.comscbt.comC₁₁H₄D₈N₂O₂ isotope.com
Molecular Weight (g/mol)204.23 thermofisher.com212.27
Exact Mass (Da)204.0899 212.1427 (calculated approximation)
Isotopic LabelNoneDeuterium (D)

Scope and Methodological Framework of the Academic Research Outline for L-Tryptophan-d8 Studies

Academic research employing L-Tryptophan-d8 is typically designed to quantify tryptophan and its metabolites with high precision or to trace metabolic pathway dynamics. The methodological framework generally involves a combination of sophisticated analytical chemistry and carefully designed experimental protocols.

A common research framework includes the following steps:

Sample Collection and Preparation: Biological samples (e.g., human serum, plasma, cerebrospinal fluid, or tissue homogenates) are collected. nih.gov A precise amount of the internal standard, L-Tryptophan-d8, is added ("spiked") into each sample at the beginning of the preparation process. nih.govnih.gov Proteins are typically precipitated and removed, often using an acid like trifluoroacetic acid or organic solvents. nih.gov This is followed by techniques like solid-phase extraction (SPE) to clean up the sample and isolate the analytes of interest. nih.gov

Chromatographic Separation: The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) system. creative-proteomics.comnih.gov The components of the mixture are separated as they pass through a chromatography column (commonly a C18 column). nih.gov This separation is crucial for distinguishing between L-Tryptophan and its various structurally similar metabolites before they enter the mass spectrometer.

Mass Spectrometric Detection and Quantification: The separated molecules are ionized (e.g., using electrospray ionization, ESI) and detected by a tandem mass spectrometer (MS/MS). nih.govnih.gov The instrument is set to operate in Multiple Reaction Monitoring (MRM) mode. In MRM, the mass spectrometer is programmed to select a specific precursor ion (the molecular ion of the analyte, e.g., m/z 205 for L-Tryptophan) and a specific product ion that is generated by fragmenting the precursor. A unique precursor-product ion pair (a "transition") is monitored for both the native analyte (e.g., L-Tryptophan) and its deuterated internal standard (e.g., L-Tryptophan-d8, m/z 213).

Data Analysis: The peak areas for the native analyte and the internal standard are measured from the resulting chromatograms. The concentration of the native L-Tryptophan in the original sample is calculated by comparing the ratio of the native analyte's peak area to the internal standard's peak area against a calibration curve prepared with known concentrations of the analyte. nih.gov

Properties

Molecular Weight

212.27

Purity

98%

Origin of Product

United States

Synthetic and Preparative Methodologies for Deuterated L Tryptophan L Tryptophan D8

Chemical Synthesis Approaches for Stereospecific Deuterium (B1214612) Incorporation

Chemical synthesis offers precise control over the incorporation of deuterium atoms into the L-Tryptophan molecule. These methods are broadly categorized into metal-catalyzed strategies and deuterium exchange reactions.

Iridium-catalyzed C-H borylation followed by deborylative deuteration represents a powerful strategy for the site-selective incorporation of deuterium. nih.govresearchgate.net This method allows for the deuteration of specific positions on the indole (B1671886) ring that are otherwise difficult to access.

The process typically involves two main steps:

Iridium-Catalyzed C-H Borylation : An iridium catalyst facilitates the reaction between a protected L-Tryptophan derivative, such as N-Boc-L-Tryptophan methyl ester, and a boron-containing reagent like bis(pinacolato)diboron (B136004) (B₂Pin₂). nih.gov This step selectively introduces a boronate ester group onto the indole ring, most commonly at the C2 and C7 positions. bc.edu Ligand selection for the iridium catalyst can be used to control the regioselectivity of the borylation. bc.edu

Deborylative Deuteration : The resulting boronate ester is then subjected to a deuteration agent, which replaces the boryl group with a deuterium atom. This two-step sequence allows for high levels of deuterium incorporation at specific sites. nih.gov

A significant challenge in this synthetic route is the deprotection of the amino and carboxyl groups, as the acidic conditions often required can lead to D/H scrambling, reducing the isotopic purity of the final product. nih.gov Researchers have developed milder deprotection conditions to circumvent this issue and preserve the deuterium labeling. nih.govresearchgate.net

Table 1: Example of Iridium-Catalyzed Deuteration of L-Tryptophan Derivative

StepReactantsCatalyst/ReagentProductKey Feature
1. BorylationN-Boc-L-Tryptophan methyl ester, B₂Pin₂Iridium catalyst2-Bpin-Trp derivativeSite-selective C-H activation and borylation at the C2 position of the indole ring. nih.gov
2. Deuteration2-Bpin-Trp derivativeDeuterium source2-D-L-Tryptophan derivativeReplacement of the boronate group with a deuterium atom. nih.gov
3. Deprotection2-D-L-Tryptophan derivativeMild deprotection agents2-D-L-TryptophanRemoval of protecting groups without significant loss of deuterium. nih.gov

Acid-catalyzed hydrogen-deuterium (H-D) exchange is a more direct and widely used method for preparing deuterated L-Tryptophan. acs.orgnih.gov This approach involves heating L-Tryptophan in a deuterated acidic medium, leading to the exchange of protons on the indole ring and the side chain with deuterium atoms from the solvent.

Commonly used reagents for this method include deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD). acs.orgnih.gov The reaction is typically carried out at elevated temperatures (60–90°C) in a sealed vessel to ensure efficient isotopic exchange. acs.org This method can achieve high levels of deuterium incorporation (>95%) at positions C2, C4, C5, C6, and C7 of the indole ring. acs.org A key advantage is that the stereochemical integrity of the L-enantiomer is generally maintained, with reported enantiomeric excess often exceeding 99%. acs.org However, these methods can sometimes require harsh conditions or expensive deuterated reagents. acs.orgnih.gov

Table 2: Typical Conditions for Acid-Catalyzed H-D Exchange of L-Tryptophan

ParameterConditionPurpose
Deuterating Agent20 wt% D₂SO₄ in CD₃ODProvides the deuterium source and acidic catalyst. acs.orgnih.gov
Temperature60–90°CTo accelerate the rate of H-D exchange. acs.orgnih.gov
Duration20–65 hoursTo achieve high levels of deuterium incorporation. acs.org
Outcome>95% average deuterium incorporationProduces highly deuterated L-Tryptophan. acs.org

Metal-Catalyzed Deuteration Strategies for L-Tryptophan (e.g., Ir-catalyzed C-H borylation and deborylative deuteration)

Chemoenzymatic and Biotechnological Production Routes for L-Tryptophan-d8

Chemoenzymatic and biotechnological methods offer milder reaction conditions and high stereospecificity, making them attractive alternatives to purely chemical synthesis.

Enzymes such as tryptophanase and tryptophan synthase are highly efficient catalysts for the synthesis of L-Tryptophan and its deuterated analogs. researchgate.netnih.gov Tryptophanase, for instance, can catalyze the condensation of a deuterated indole with serine or its derivatives to produce L-Tryptophan with deuterium incorporated at specific positions. researchgate.net

The general reaction involves the enzymatic coupling of indole with an amino acid side chain donor in a deuterated solvent (D₂O). researchgate.netd-nb.info For example, tryptophanase from E. coli can catalyze the reaction between indole and S-methyl-L-cysteine in D₂O to yield L-Tryptophan with a deuterium atom specifically at the α-position of the side chain. researchgate.net The extent of deuterium incorporation at this position is typically very high, often reaching 100%. researchgate.net Tryptophan synthase is another enzyme used for this purpose, catalyzing the reaction between indole and serine. researchgate.netresearchgate.net

Interestingly, while tryptophanase is highly specific for L-amino acids, its stereospecificity can be altered in the presence of high concentrations of diammonium hydrogen phosphate, enabling it to catalyze reactions with D-serine to produce L-Tryptophan. nih.govmdpi.com

Metabolically engineered microorganisms, such as Escherichia coli, can be used to produce deuterated L-Tryptophan biosynthetically. vulcanchem.comrsc.org This is achieved by culturing the engineered strains in a growth medium where key nutrients are replaced with their deuterated counterparts.

For instance, by growing E. coli in a medium containing deuterated glucose and ¹⁵N-labeled ammonium (B1175870) salts, it is possible to produce L-Tryptophan-d8,¹⁵N₂. vulcanchem.com The microorganisms incorporate the stable isotopes from the media into the amino acids they synthesize. This method allows for the production of highly and uniformly labeled L-Tryptophan. The modularity of biosynthetic pathways can also be exploited; for example, specific isotopologues of tryptophan can be synthesized by providing labeled precursors like deuterated glycine (B1666218) and indole to engineered enzymatic cascades. rsc.org

Enzymatic Coupling Reactions in Deuterated Media (e.g., Tryptophanase-catalyzed methods)

Advanced Purification and Isotopic Purity Assessment of L-Tryptophan-d8 Preparations

Following synthesis, rigorous purification and analysis are essential to ensure the chemical and isotopic purity of the L-Tryptophan-d8 product.

Purification: Common purification techniques include:

Ion-exchange chromatography : This method is effective for separating the amino acid from other components in the reaction or fermentation mixture. vulcanchem.com

Recrystallization : This is a standard method for purifying solid compounds and can significantly enhance chemical purity. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are invaluable for confirming the positions of deuterium atoms. acs.org The absence or reduction of signals at specific chemical shifts in the ¹H NMR spectrum indicates successful deuteration.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to determine the isotopic enrichment. vulcanchem.com Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are routinely used for this purpose. vulcanchem.com

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is crucial for confirming the enantiomeric purity of the L-Tryptophan product, ensuring that the synthesis or purification process did not cause racemization. acs.orgvulcanchem.com Enantiomeric excess values greater than 99% are often required for biological applications. acs.org

Table 3: Analytical Techniques for L-Tryptophan-d8 Characterization

TechniquePurposeTypical Finding
NMR SpectroscopyDetermines the position and extent of deuterium incorporation.Disappearance of proton signals at specific sites on the indole ring and side chain. acs.org
Mass SpectrometryConfirms molecular weight and isotopic purity.A mass shift corresponding to the number of incorporated deuterium atoms (e.g., M+8 for d8). vulcanchem.comsigmaaldrich.com
Chiral HPLCAssesses enantiomeric purity.Confirms >99% enantiomeric excess for the L-form. acs.orgvulcanchem.com

Chromatographic Techniques for High-Purity Isotope Separation

Chromatography is an indispensable tool for the purification of deuterated compounds, separating them from non-deuterated precursors, reaction byproducts, and other impurities. iiste.org A combination of different chromatographic methods is often employed to achieve the high purity required for analytical standards, which is typically ≥98%.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for this purpose. Reversed-phase HPLC, often using C18 columns, is effective in separating L-tryptophan from related compounds based on polarity. nih.govnih.gov In the context of deuterated amino acids, HPLC is used post-synthesis to isolate the final product and to confirm its chemical purity. For ensuring the enantiomeric purity of L-Tryptophan-d8, chiral HPLC is specifically employed, which can separate the L-isomer from any D-isomer that may have formed due to racemization during synthesis. nih.gov

Column chromatography, including gel filtration methods like Sephadex G-200, can also be used, particularly in the separation of deuterated amino acids from complex biological matrices, such as from microorganisms grown on deuterated media. iiste.orgiiste.org

Table 1: Chromatographic Methods in L-Tryptophan-d8 Purification

Chromatographic Technique Purpose Typical Stationary Phase Key Findings
Reversed-Phase HPLC Purification and Chemical Purity Analysis C18 (e.g., Atlantis T3) nih.gov Effectively separates tryptophan metabolites for quantification. nih.gov Used to achieve ≥98% chemical purity for L-Tryptophan-d8 standards.
Chiral HPLC Enantiomeric Purity Analysis Chiral stationary phase Confirms enantiomeric purity of >99% for the L-isomer, separating it from the D-isomer.
Gel Filtration Chromatography Separation from Biomass Components Sephadex G-200 Useful for isolating deuterated amino acids from cellular components like proteins and RNA in biosynthetic production methods. iiste.org

| Solid Phase Extraction (SPE) | Sample Cleanup | Hydrophilic-Lipophilic Balanced (HLB) polymer | Used for sample preparation prior to LC-MS analysis to concentrate the analytes and remove interfering substances. nih.gov |

Spectroscopic Verification of Deuterium Enrichment and Positional Specificity (e.g., ¹H NMR)

Spectroscopic analysis is essential to confirm that the synthesis of L-Tryptophan-d8 has been successful. These methods verify the molecular weight, the degree of deuterium incorporation (isotopic enrichment), and the specific locations of the deuterium atoms on the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise location of deuterium atoms. In ¹H NMR (Proton NMR) spectroscopy, the substitution of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance of the corresponding signal in the spectrum. researchgate.netnih.gov For L-Tryptophan-d8, where deuterium atoms are substituted at five positions on the indole ring and three on the side chain, the ¹H NMR spectrum would show a significant reduction or complete absence of signals corresponding to these positions when compared to the spectrum of unlabeled L-Tryptophan. This provides direct evidence of successful and position-specific deuteration.

Mass Spectrometry (MS) is used to confirm the molecular weight of the deuterated compound and to quantify the level of isotopic enrichment. The molecular weight of L-Tryptophan-d8 is 212.27 g/mol , compared to 204.23 g/mol for the non-deuterated form. High-resolution mass spectrometry can resolve the isotopologue distribution, allowing for a precise calculation of the percentage of molecules that are fully deuterated, thereby confirming isotopic purity of ≥95%.

Table 2: Comparison of ¹H NMR Chemical Shifts for L-Tryptophan and Expected Observations for L-Tryptophan-d8

Proton Position Typical Chemical Shift (ppm) in L-Tryptophan (in DMSO-d₆) chemicalbook.com Expected Observation in L-Tryptophan-d8
Indole N1-H ~10.9 - 11.1 Signal remains
Indole C2-H ~7.26 Signal absent or significantly reduced
Indole C4-H ~7.57 Signal absent or significantly reduced
Indole C5-H ~6.97 Signal absent or significantly reduced
Indole C6-H ~7.01 Signal absent or significantly reduced
Indole C7-H ~7.36 Signal absent or significantly reduced
α-H ~3.55 Signal absent or significantly reduced
β-H₂ ~3.06, ~3.28 Signals absent or significantly reduced
Amine (-NH₂) Variable Signal remains
Carboxyl (-COOH) Variable Signal remains

Note: The specific deuteration pattern for L-Tryptophan-d8 includes positions 2, 4, 5, 6, and 7 on the indole ring and the α- and both β-protons on the side chain. Some commercial forms may vary.

Sophisticated Analytical Techniques Employing L Tryptophan D8 As a Research Tool

Mass Spectrometry (MS) for Tracing and Quantification in Complex Biological Matrices

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of L-Tryptophan (d8), MS is instrumental for its precise quantification and for tracing its metabolic fate in complex biological samples such as plasma, serum, urine, and tissue extracts. researchgate.net

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications with Deuterated Internal Standards

High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying molecules in complex mixtures. nih.gov In this technique, liquid chromatography first separates the components of a sample, which are then ionized and analyzed by two mass spectrometers in series. The use of a deuterated internal standard, such as L-Tryptophan-d5 or L-Tryptophan-d8, is a cornerstone of accurate quantification in LC-MS/MS-based metabolomics. mdpi.comtandfonline.comlcms.cz

L-Tryptophan-d8 is added to a biological sample at a known concentration before sample preparation. nih.gov Because it is chemically almost identical to the endogenous (unlabeled) L-Tryptophan, it experiences similar losses during extraction and ionization suppression or enhancement due to the sample matrix. creative-proteomics.com By comparing the signal of the analyte (L-Tryptophan) to the signal of the internal standard (L-Tryptophan-d8), researchers can correct for these variations, leading to highly accurate and reproducible measurements. creative-proteomics.comnih.gov This approach is widely used to quantify tryptophan and its metabolites in various biological matrices, including human serum, plasma, and urine, to study their roles in health and disease. researchgate.netnih.govchildrensmercy.org

Table 1: LC-MS/MS Parameters for Tryptophan Analysis using a Deuterated Internal Standard

ParameterDescription
Chromatographic Column Typically a C18 reversed-phase column is used for separation. researchgate.netnih.govnih.gov
Mobile Phase A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often containing a small percentage of formic acid, is common. molnar-institute.com
Ionization Mode Electrospray ionization (ESI) in positive mode is frequently employed for tryptophan and its metabolites. nih.govtandfonline.com
MS/MS Detection Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. researchgate.net Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
Internal Standard L-Tryptophan-d8 or other deuterated forms of tryptophan are used. nih.govnih.gov

This table provides a generalized overview of typical LC-MS/MS parameters. Specific conditions can vary based on the exact application and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Tryptophan Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique, but it is best suited for volatile and thermally stable compounds. nih.gov Since amino acids like tryptophan are not inherently volatile, they must first be chemically modified through a process called derivatization. sigmaaldrich.com Common derivatization methods, such as silylation or alkylation, convert the polar functional groups of tryptophan into more volatile forms. mdpi.comresearchgate.net

L-Tryptophan-d8 can be used as an internal standard in GC-MS analysis in a similar manner to its use in LC-MS/MS. It is added to the sample before derivatization and co-elutes with the derivatized analyte. By comparing the peak areas of the analyte and the deuterated standard, accurate quantification can be achieved. researchgate.net This method has been used for the analysis of tryptophan and its metabolites in various biological samples. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Tracing in Labeling Studies

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and some non-metals at very low concentrations. thermofisher.com Unlike LC-MS and GC-MS, which analyze intact molecules, ICP-MS decomposes the sample in a high-temperature plasma and measures the constituent atoms. uniovi.es

While not a primary technique for analyzing deuterated compounds directly, ICP-MS can be used in conjunction with labeling strategies for proteomics and metabolomics. nih.gov For instance, proteins or metabolites can be tagged with a metal-containing group, and their quantification can be performed by ICP-MS. researchgate.net In the context of L-Tryptophan-d8, while the deuterium (B1214612) itself is not typically measured by ICP-MS in biological studies, the compound could theoretically be used in broader metabolic studies where other elements are being traced. The primary application of ICP-MS remains in the detection of metallic elements, and its direct use for L-Tryptophan-d8 tracing is not a common practice. spectroscopyonline.com

Addressing Cross-Interferences and Matrix Effects in L-Tryptophan-d8 Quantification

A significant challenge in quantitative mass spectrometry is the "matrix effect," where other components in a biological sample can interfere with the ionization of the analyte, leading to either suppression or enhancement of its signal. nih.gov The use of a stable isotope-labeled internal standard like L-Tryptophan-d8 is the most effective way to compensate for these effects, as the standard is affected in the same way as the analyte. creative-proteomics.com

Another potential issue is "cross-interference" or "cross-talk," where the isotopic peaks of the unlabeled analyte contribute to the signal of the deuterated internal standard, or vice-versa. researchgate.net This can occur if the mass difference between the analyte and the standard is small or if the isotopic purity of the standard is not high. Careful selection of the monitored mass-to-charge ratios and chromatographic separation can help to minimize this interference. msacl.org Additionally, mathematical correction methods can be applied to account for any observed cross-contribution. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. In the context of L-Tryptophan-d8, NMR is used to study metabolic pathways and the structure of proteins.

Isotope-Edited and Isotope-Filtered NMR Experiments Utilizing L-Tryptophan-d8

Isotope-edited and isotope-filtered NMR experiments are specialized techniques that leverage isotopic labeling to simplify complex NMR spectra and focus on specific parts of a molecule or a molecular complex. nih.govcopernicus.org

In isotope-edited NMR , experiments are designed to specifically detect signals from isotopically labeled nuclei (e.g., ¹³C, ¹⁵N) while suppressing the signals from unlabeled nuclei. nih.gov Conversely, in isotope-filtered NMR , the experiment is set up to detect signals only from unlabeled nuclei, effectively filtering out signals from the labeled ones. copernicus.org

L-Tryptophan-d8 plays a crucial role in these experiments, particularly in the study of large proteins and protein complexes. portlandpress.com Proteins are often produced in a deuterated environment to reduce the number of protons, which simplifies the ¹H NMR spectrum and reduces relaxation effects, allowing for the study of larger molecules. portlandpress.com Specific amino acids, like tryptophan, can then be introduced in their protonated form (or with specific isotopic labels) against this deuterated background. nih.gov

By incorporating L-Tryptophan-d8 into a protein, researchers can selectively "silence" the tryptophan signals in a ¹H NMR spectrum, which can help in assigning signals from other amino acids. Conversely, incorporating labeled tryptophan (e.g., ¹⁵N-tryptophan) into a deuterated protein allows for the selective observation of tryptophan residues, which is particularly useful for studying their role in protein structure, dynamics, and interactions with other molecules. uark.edunih.govtandfonline.com These techniques have been instrumental in understanding the orientation and motion of tryptophan residues within membrane-spanning peptides. nih.gov

Table 2: Applications of L-Tryptophan (d8) in NMR Spectroscopy

TechniqueApplicationResearch Finding
Isotope-Edited NMR Studying protein-ligand interactions. nih.govAllows for the selective observation of signals from labeled tryptophan residues upon ligand binding, providing information on the binding site and conformational changes. nih.gov
Isotope-Filtered NMR Simplifying complex protein spectra. copernicus.orgSuppresses signals from deuterated tryptophan, aiding in the assignment of resonances from other amino acids in the protein.
Solid-State NMR Determining the orientation and dynamics of tryptophan in membranes. uark.edunih.govDeuterium NMR of L-Tryptophan-d8 labeled peptides in lipid bilayers reveals the orientation and motion of the tryptophan indole (B1671886) ring at the membrane interface. uark.edunih.gov
Metabolic Flux Analysis Tracing metabolic pathways. mdpi.comWhile less common than ¹³C or ¹⁵N labeling for flux analysis, deuterated compounds can be used to follow the fate of hydrogen atoms in metabolic transformations. nih.govresearchgate.net

This table summarizes key applications and findings related to the use of L-Tryptophan-d8 in advanced NMR techniques.

Quantitative NMR (qNMR) for L-Tryptophan-d8 Concentration Determination in Research Samples

Quantitative Nuclear Magnetic Resonance (qNMR) is an accurate and non-destructive analytical method for determining the concentration of substances in a sample. bwise.kr In the context of L-Tryptophan-d8, qNMR is employed to precisely measure its concentration in various research samples. This technique relies on the principle that the area of an NMR signal is directly proportional to the number of corresponding nuclei. bwise.kr

For the qNMR analysis of L-Tryptophan-d8, specific protons on the molecule that are not substituted with deuterium are selected for quantification. The complete suppression of indole ring proton signals and β-carbon proton signals in the ¹H NMR spectrum confirms successful isotopic substitution. A certified reference material (CRM) with a known concentration of a standard compound is typically used as an internal or external standard. sigmaaldrich.com By comparing the integral of a specific L-Tryptophan-d8 signal to the integral of a known standard, the precise concentration of the deuterated amino acid in the sample can be calculated.

Key parameters for accurate qNMR measurements include the selection of appropriate non-overlapping signals from both the analyte and the internal standard, ensuring long relaxation delays (T1) to allow for complete magnetization recovery between scans, and achieving a high signal-to-noise ratio. bipm.org The choice of deuterated solvent is also crucial and depends on the solubility of both L-Tryptophan-d8 and the chosen internal standard. bipm.org

Table 1: Example Data for qNMR Concentration Determination of L-Tryptophan-d8

ParameterValue
Spectrometer Frequency500 MHz
Deuterated SolventPhosphate Buffer (pH 7.4) in D2O
Internal StandardTrimethylsilylpropanoic acid (TSP)
L-Tryptophan-d8 Signal (ppm)Aromatic protons (non-deuterated positions)
Internal Standard Signal (ppm)0.00 (singlet, 9H)
Relaxation Delay (D1)30 s
Number of Scans128

This table presents hypothetical yet representative data for a qNMR experiment. Actual chemical shifts and parameters may vary based on experimental conditions.

Deuterium Imaging in Metabolic Research

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that allows for the spatial and temporal tracking of metabolic pathways in vivo. researchgate.net By administering a deuterium-labeled substrate like L-Tryptophan-d8, researchers can monitor its uptake and conversion into various metabolites within living organisms. This technique provides a dynamic view of metabolism that is not achievable with conventional imaging methods.

The process involves the administration of the deuterated compound, followed by magnetic resonance spectroscopy (MRS) or magnetic resonance imaging (MRI) tuned to the deuterium frequency. The low natural abundance of deuterium (approximately 0.015%) ensures that the signal detected is almost entirely from the administered labeled compound and its metabolic products. mdpi.com

In the context of L-Tryptophan-d8, DMI can be used to visualize the anatomical distribution and kinetics of tryptophan metabolism. For instance, researchers can track the conversion of L-Tryptophan-d8 to deuterated serotonin (B10506) or other metabolites in the brain, providing insights into neurotransmitter synthesis and its potential dysregulation in neurological disorders. nih.gov The ability to map metabolic activity in three dimensions offers a significant advantage in understanding the biochemical processes in complex biological systems. isotope.com

Table 2: Research Findings from a Hypothetical Deuterium Imaging Study with L-Tryptophan-d8

Brain RegionL-Tryptophan-d8 Uptake (Arbitrary Units)Deuterated Serotonin Signal (Arbitrary Units)
Prefrontal Cortex8545
Hippocampus7838
Striatum7230
Cerebellum5515

This table illustrates the type of data that can be generated from a DMI study, showing differential metabolic activity in various brain regions.

Advanced Chromatographic Separations Coupled with Isotopic Detection for Tryptophan Metabolome Profiling

To gain a comprehensive understanding of the tryptophan metabolome, researchers utilize advanced chromatographic techniques coupled with mass spectrometry (MS) for isotopic detection. nih.gov This powerful combination allows for the separation, identification, and quantification of a wide array of tryptophan metabolites. The use of L-Tryptophan-d8 as a tracer enables the dynamic tracking of metabolic fluxes through various pathways. isotope.com

Liquid chromatography (LC) is a commonly used separation technique, often employing reversed-phase columns to separate tryptophan and its metabolites based on their polarity. nih.govunl.edu The separated compounds are then introduced into a mass spectrometer. Isotope dilution mass spectrometry is a highly accurate quantification method where a known amount of the isotopically labeled standard (L-Tryptophan-d8) is added to the sample. nih.gov By measuring the ratio of the unlabeled (endogenous) to the labeled (deuterated) tryptophan and its metabolites, precise quantification can be achieved, correcting for any sample loss during preparation and analysis. nih.gov

This approach has been instrumental in studying the kynurenine (B1673888) and serotonin pathways of tryptophan metabolism. By tracing the fate of the deuterium label from L-Tryptophan-d8, researchers can elucidate the relative activities of these pathways in various physiological and pathological conditions. nih.govfrontiersin.org

Table 3: Example of Tryptophan Metabolites Profiled Using LC-MS with L-Tryptophan-d8 Tracer

MetaboliteRetention Time (min)Mass-to-Charge Ratio (m/z) of Unlabeled MetaboliteMass-to-Charge Ratio (m/z) of Deuterated Metabolite
L-Tryptophan5.2205.097213.147
Kynurenine4.8209.092216.136 (assuming label retention)
Serotonin3.5177.097185.147 (assuming label retention)
Indole-3-acetic acid6.1176.071181.103 (assuming label retention)

This table provides representative data for the chromatographic separation and mass spectrometric detection of key tryptophan metabolites and their deuterated analogues.

L Tryptophan D8 in the Elucidation of Biochemical Pathways and Metabolic Flux

Tracing of Tryptophan Catabolism via the Kynurenine (B1673888) Pathway in In Vitro and Ex Vivo Systems

The kynurenine pathway is the principal route for tryptophan degradation, accounting for over 95% of its catabolism. wikipedia.orgnih.gov This pathway is critical not only for disposing of excess tryptophan but also for producing several neuroactive and immunoregulatory metabolites, as well as the essential coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govcpn.or.kr The use of L-Tryptophan-d8 has been instrumental in studying this pathway in controlled laboratory settings, such as in vitro (cell-free systems or cell cultures) and ex vivo (tissue) models.

Enzymatic Reaction Mechanism Elucidation Using L-Tryptophan-d8 Substrates

The initial and rate-limiting step of the kynurenine pathway is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase (IDO), found in many other tissues. nih.govcpn.or.kr These enzymes convert L-tryptophan into N-formylkynurenine. frontiersin.org While structurally different, TDO and IDO evolved to catalyze the same reaction. frontiersin.org

By using L-Tryptophan-d8 as a substrate, researchers can precisely track this conversion. The labeled tryptophan allows for detailed kinetic studies of TDO and IDO, helping to determine factors that influence their activity. For instance, IDO has a broader substrate range than the highly selective TDO, being able to metabolize D-tryptophan, tryptamine (B22526), and 5-hydroxytryptophan (B29612), among other indole-containing compounds. frontiersin.org Stable isotope labeling helps to minimize interference from endogenous tryptophan, enabling precise tracking of metabolic flux.

Following the initial conversion, a series of enzymatic reactions further metabolizes kynurenine. Key enzymes in this cascade include kynurenine formamidase, kynurenine 3-monooxygenase (KMO), kynureninase, and kynurenine aminotransferases (KATs). nih.govnih.gov These enzymes lead to the production of several bioactive metabolites. L-Tryptophan-d8 tracing helps to delineate the flow through these subsequent steps and understand how the pathway is regulated at these critical junctures. For example, studies can reveal how the pathway branches towards either the production of kynurenic acid (KYNA), a neuroprotectant, by KATs, or towards the production of 3-hydroxykynurenine (3-HK) and ultimately the neurotoxin quinolinic acid by KMO. cpn.or.krnih.gov

Metabolic Flux Analysis (MFA) in Primary Cell Cultures and Tissue Explants Utilizing Stable Isotope Tracers

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rate of metabolic reactions. The use of stable isotope tracers like L-Tryptophan-d8 is central to MFA. By introducing L-Tryptophan-d8 into the medium of primary cell cultures (e.g., immune cells, glial cells) or tissue explants, scientists can measure the rate at which it is consumed and converted into downstream metabolites of the kynurenine pathway.

This approach has been pivotal in understanding how different cell types metabolize tryptophan. For example, in the central nervous system, astrocytes preferentially metabolize kynurenine to the neuroprotective KYNA, while microglia tend to produce the potentially neurotoxic quinolinic acid. mdpi.com By using L-Tryptophan-d8 in astrocyte and microglial cell cultures, researchers can quantify the flux through these distinct branches of the pathway and investigate how inflammatory conditions, which are known to activate this pathway, alter this balance. nih.govmdpi.com

Table 1: Key Enzymes and Metabolites in the Kynurenine Pathway
EnzymeSubstrateProductPrimary Location/Function
Tryptophan 2,3-dioxygenase (TDO)L-TryptophanN-formylkynurenineLiver; rate-limiting step. nih.govcpn.or.kr
Indoleamine 2,3-dioxygenase (IDO)L-TryptophanN-formylkynurenineExtrahepatic tissues, immune cells; rate-limiting step, immune regulation. nih.govcpn.or.kr
Kynurenine FormamidaseN-formylkynurenineKynurenineHydrolyzes formyl group. nih.gov
Kynurenine Aminotransferases (KATs)KynurenineKynurenic Acid (KYNA)Neuroprotective branch; KYNA is an NMDA receptor antagonist. cpn.or.krmdpi.com
Kynurenine 3-Monooxygenase (KMO)Kynurenine3-Hydroxykynurenine (3-HK)Leads to production of quinolinic acid. nih.gov
Kynureninase3-Hydroxykynurenine3-Hydroxyanthranilic AcidCentral pathway enzyme. nih.gov
Quinolinate Phosphoribosyltransferase (QPRT)Quinolinic AcidNicotinamide Adenine Dinucleotide (NAD+)Final step in NAD+ synthesis from tryptophan. mdpi.com

Investigation of Kynurenine Pathway Enzyme Activities (e.g., TDO, IDO)

Determining the activity of key enzymes like TDO and IDO is crucial for understanding the regulation of the kynurenine pathway. L-Tryptophan-d8 can be used in assays to measure the specific activity of these enzymes in cell or tissue lysates. By incubating the biological sample with a known concentration of L-Tryptophan-d8 and measuring the rate of formation of deuterated kynurenine (Kyn-d7), a direct measure of enzyme activity can be obtained.

This method is highly specific and sensitive, allowing for the detection of subtle changes in enzyme activity in response to various stimuli. For example, pro-inflammatory cytokines like interferon-gamma are known to strongly induce IDO activity. nih.govcpn.or.kr Using L-Tryptophan-d8, researchers can precisely quantify this induction in different cell types, providing insights into the mechanisms of immune tolerance and inflammation-associated diseases. cpn.or.kr Similarly, the regulation of TDO by glucocorticoids and substrate levels can be meticulously studied. nih.gov These assays are vital for screening potential inhibitors of IDO and TDO, which are considered important therapeutic targets for cancer and neurodegenerative diseases. oncolines.combpsbioscience.com

Investigating Serotonin (B10506), Melatonin (B1676174), and Niacin Biosynthesis Pathways through Deuterium (B1214612) Labeling

While the kynurenine pathway is the major catabolic route, tryptophan also serves as the essential precursor for the synthesis of the neurotransmitter serotonin, the hormone melatonin, and niacin (Vitamin B3). medchemexpress.comwikipedia.org L-Tryptophan-d8 is an invaluable tracer for studying the dynamics of these quantitatively smaller but physiologically vital pathways in non-clinical research.

Precursor Incorporation and Turnover Studies in Genetically Modified Organisms and Animal Models (Non-Clinical Research)

In non-clinical studies involving animal models (e.g., mice, rats), administering L-Tryptophan-d8 allows researchers to trace its incorporation into serotonin, melatonin, and niacin, and to measure the turnover rates of these molecules. nih.gov

Serotonin Pathway: In the brain, tryptophan is converted to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH2), the rate-limiting step, and then to serotonin (5-HT). mdpi.com By tracking the appearance of deuterated serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), researchers can study the effects of diet, stress, or genetic modifications on brain serotonin synthesis and turnover. mdpi.comfrontiersin.org

Melatonin Pathway: Serotonin is the precursor for melatonin, which is synthesized primarily in the pineal gland. wikipedia.org Studies in animals using L-tryptophan have demonstrated that its administration can increase plasma melatonin levels. nih.gov Using L-Tryptophan-d8 would allow for precise measurement of the rate of melatonin synthesis and how it is affected by the light-dark cycle or pharmacological agents.

Niacin (NAD+) Synthesis: The kynurenine pathway ultimately leads to the de novo synthesis of NAD+. wikipedia.org Studies in TDO-knockout mice have shown that even without the primary liver enzyme, sufficient niacin can be synthesized from tryptophan, likely through the action of IDO in extrahepatic tissues and subsequent processing by the liver. nih.gov Using L-Tryptophan-d8 in such genetically modified models can precisely delineate the contribution of different organs and enzymes to whole-body niacin homeostasis.

Table 2: Tryptophan as a Precursor (Non-Kynurenine Pathways)
PathwayKey Enzyme(s)ProductPrimary Function
Serotonin SynthesisTryptophan Hydroxylase (TPH)Serotonin (5-HT)Neurotransmitter; mood, cognition, behavior. wikipedia.orgmdpi.com
Melatonin SynthesisSNAT, ASMTMelatoninHormone; regulates sleep-wake cycles. wikipedia.orgfrontiersin.org
Niacin Synthesis(via Kynurenine Pathway)Niacin (Vitamin B3) -> NAD+Coenzyme for cellular energy metabolism. wikipedia.orgfoodandnutritionresearch.net

Compartmentalization and Transport Studies of L-Tryptophan-d8 and its Metabolites

The movement of tryptophan and its metabolites between different organs and into different cellular compartments is a tightly regulated process. L-Tryptophan-d8 is an excellent tool for studying these transport mechanisms. For tryptophan to be used for serotonin synthesis in the brain, it must first cross the blood-brain barrier, a process mediated by the large neutral amino acid transporter (LAT1). cpn.or.kr

Recent in vitro research using a model of the oral mucosa epithelium has utilized deuterated tryptophan to study its transport. nih.gov These studies demonstrated the presence of the transporter LAT1 and showed that tryptophan transport across this barrier is a saturable process. nih.gov The use of L-Tryptophan-d8 allowed for the distinction between the exogenously applied tracer and the endogenous amino acid, revealing increased permeability from the "saliva" to the "blood" compartment in the model. nih.gov This type of research is foundational for understanding how tryptophan availability is controlled at various biological barriers and within different cellular compartments, such as between the cytosol and mitochondria, which is essential for integrated metabolic regulation. escholarship.org

Deuterium-Labeled L-Tryptophan in Protein Turnover and Amino Acid Pool Dynamics Research

Deuterium-labeled L-tryptophan (L-Tryptophan-d8) is a powerful tool in metabolic research, enabling scientists to trace the fate of this essential amino acid within complex biological systems. By introducing this stable isotope-labeled compound, researchers can differentiate it from its naturally occurring, unlabeled counterpart. This allows for the precise tracking of tryptophan's incorporation into proteins and its flow through various metabolic pathways. Such studies are crucial for understanding protein turnover—the balance between protein synthesis and degradation—and the dynamics of the free amino acid pool. frontiersin.orgnih.gov

The fundamental principle involves introducing L-Tryptophan-d8 into a system, be it cell culture or a whole organism, and monitoring its incorporation into newly synthesized proteins. ckgas.comliverpool.ac.uk This metabolic labeling approach provides a "snapshot" of the proteome's dynamic state. ckgas.com The rate at which the labeled tryptophan is built into proteins provides a direct measure of protein synthesis. nih.govmdpi.com Conversely, the dilution of the labeled tryptophan in the free amino acid pool by unlabeled tryptophan released from protein breakdown offers insights into protein degradation rates. nih.govimrpress.com This dual capability allows for a comprehensive assessment of protein and amino acid homeostasis.

Stable isotope tracers like L-Tryptophan-d8 are preferred for these studies because the deuterium label imparts a distinct mass shift, making it easily detectable by mass spectrometry without significantly altering the molecule's biological activity. This ensures that the labeled tryptophan behaves identically to the natural amino acid in metabolic processes, from transport into cells to its role as a precursor for protein synthesis and other metabolic pathways. nih.gov

Quantitative Proteomics and Protein Synthesis Rate Determination

In the field of quantitative proteomics, L-Tryptophan-d8 is instrumental for accurately measuring the synthesis rates of individual proteins. ckgas.comnih.gov This is often achieved using methods conceptually similar to Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), but adapted for in vivo or complex systems. ckgas.com These techniques allow for the simultaneous measurement of synthesis rates for hundreds or even thousands of proteins, offering a global view of protein dynamics. ckgas.com

The workflow typically involves administering L-Tryptophan-d8 and collecting samples over time. Proteins are extracted, digested into smaller peptides, and analyzed using liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer distinguishes between peptides containing unlabeled tryptophan and those that have incorporated the heavier L-Tryptophan-d8. The ratio of the heavy (labeled) to light (unlabeled) forms of a peptide at a given time point is used to calculate the fractional synthesis rate (FSR) of its parent protein. biorxiv.orgnih.gov

This approach has been pivotal in understanding how protein synthesis is regulated in different tissues and under various physiological and pathological conditions. For instance, studies have used similar deuterium labeling strategies to measure muscle protein synthesis rates over hours to weeks, providing valuable data on the anabolic response to stimuli like diet and exercise. worktribe.comresearchgate.net

Research AreaKey Findings from Deuterium Labeling Studies
Muscle Protein Synthesis Orally administered deuterium oxide (D₂O) allows for the accurate measurement of muscle protein synthesis rates over periods ranging from hours to several weeks. worktribe.comresearchgate.net
Proteome-wide Turnover D₂O labeling in cell culture enables the quantification of turnover rates for thousands of proteins simultaneously, correlating well with traditional SILAC methods. biorxiv.orgnih.gov
Metabolic Labeling In vivo metabolic labeling with stable isotopes provides the most meaningful "snapshot" of the proteome for investigation, as the label is incorporated directly into the proteome. ckgas.comliverpool.ac.uk

Microbial Metabolism of L-Tryptophan and Host-Microbiome Interaction Studies Utilizing L-Tryptophan-d8

The gut microbiome profoundly influences host health by metabolizing dietary compounds, including the essential amino acid L-tryptophan. mdpi.comunite.it L-Tryptophan-d8 serves as a critical tracer to unravel the complex metabolic interactions between the host and its gut microbiota. frontiersin.org By administering L-Tryptophan-d8, researchers can track the conversion of tryptophan by gut bacteria and the subsequent fate of these microbially-produced metabolites within the host. frontiersin.orgnih.gov This methodology is essential for distinguishing between host and microbial metabolism and understanding how the microbiome's handling of tryptophan impacts host physiology. nih.govnih.gov

Characterization of Microbial Tryptophan Degradation Pathways (e.g., Indole (B1671886), Tryptamine, Kynurenine)

The gut microbiota metabolizes L-tryptophan through three primary pathways: the indole, tryptamine, and kynurenine pathways. nih.govmdpi.commdpi.com L-Tryptophan-d8 is an invaluable tool for tracing and quantifying the metabolic flux through each of these routes.

Indole Pathway : Many gut bacteria possess the enzyme tryptophanase, which converts tryptophan into indole and its derivatives, such as indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA). mdpi.comfrontiersin.orgnih.gov These molecules are known to be bioactive, for instance, by activating the aryl hydrocarbon receptor (AHR), which plays a role in immune regulation. mdpi.comnih.gov Studies using labeled tryptophan can confirm the direct production of these compounds by specific bacteria like Clostridium sporogenes. mdpi.com

Tryptamine Pathway : Certain gut bacteria can decarboxylate tryptophan to produce tryptamine, a neuromodulator that can influence host serotonin signaling. frontiersin.orgmdpi.com The use of L-Tryptophan-d8 allows for precise tracking of this conversion, helping to quantify the contribution of the microbiome to the host's tryptamine pool. frontiersin.org

Tryptophan Degradation PathwayKey Microbial MetabolitesMicrobial Genera Involved (Examples)
Indole Pathway Indole, Indole-3-propionic acid (IPA), Indole-3-acetic acid (IAA)Clostridium, Bacteroides, Escherichia frontiersin.orgmdpi.comnih.gov
Tryptamine Pathway TryptamineClostridium, Ruminococcus, Lactobacillus nih.gov
Kynurenine Pathway Kynurenine, Kynurenic Acid, Anthranilic AcidPseudomonas, Bacillus, Ralstonia frontiersin.orgnih.govunimi.it

Mechanistic and Theoretical Applications of L Tryptophan D8 in Advanced Research

Kinetic Isotope Effects (KIE) in Enzymatic Reactions Involving Tryptophan Metabolism

The substitution of hydrogen with deuterium (B1214612) in L-Tryptophan (d8) leads to a significant mass change, which can alter the rates of chemical reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone for studying enzymatic reaction mechanisms. By comparing the reaction rates of the deuterated and non-deuterated (protiated) tryptophan, researchers can gain insights into the bond-breaking and bond-forming steps of a reaction.

Here is a table summarizing observed kinetic isotope effects in tryptophan metabolism:

EnzymeReactionObserved KIE (kH/kD)ImplicationReference
Tryptophanaseα,β-elimination of L-tryptophanSignificantCα-H bond cleavage is rate-determining researchgate.net
Tryptophan decarboxylaseDecarboxylation of L-tryptophan2-3C-C bond cleavage is influenced by deuteration
Tryptophan 2,3-dioxygenaseDioxygenation of L-tryptophanVariesProvides insight into transition state structure

Furthermore, the magnitude of the KIE can help to model the structure of the transition state. rsc.orgresearchgate.net For example, a large KIE might suggest a transition state where the C-H/C-D bond is symmetrically broken between the donor and acceptor atoms. Conversely, a small KIE might indicate a transition state that is either very similar to the reactants (early transition state) or the products (late transition state). rsc.org By analyzing the KIE at different positions within the tryptophan molecule, a detailed picture of the transition state geometry can be constructed. researchgate.netnih.gov

Stable Isotope Tracer Kinetic Modeling for Quantitative Pathway Analysis

L-Tryptophan (d8) is an invaluable tracer for quantitative analysis of metabolic pathways. chromservis.eu By introducing a known amount of L-Tryptophan (d8) into a biological system, researchers can track its conversion into various metabolites over time. This approach, known as stable isotope tracer kinetic modeling, allows for the determination of metabolic fluxes—the rates at which molecules move through a metabolic pathway.

This technique has been widely applied to study the kynurenine (B1673888) and serotonin (B10506) pathways, the two major routes of tryptophan metabolism. mdpi.com For example, by measuring the rate of appearance of deuterated kynurenine and other downstream metabolites, scientists can quantify the activity of key enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which are implicated in various physiological and pathological processes. nih.gov This quantitative data is crucial for building accurate computational models of metabolism and for understanding how these pathways are regulated. nih.govresearchgate.net

Identification and Structural Characterization of Novel Tryptophan Metabolites through Deuterium Tracking

The use of L-Tryptophan (d8) facilitates the discovery and identification of previously unknown metabolites. When L-Tryptophan (d8) is metabolized, the deuterium atoms are incorporated into the resulting products. These deuterated metabolites can be readily distinguished from their endogenous, non-deuterated counterparts by mass spectrometry due to their higher mass. mdpi.com

This "deuterium tracking" approach allows researchers to confidently identify new peaks in a mass spectrum as being derived from tryptophan. Once a novel deuterated metabolite is detected, its structure can be elucidated using techniques like tandem mass spectrometry (MS/MS), which fragments the molecule and provides information about its chemical composition and connectivity. This has been instrumental in expanding our knowledge of the tryptophan metabolome. For instance, this method has been used to identify novel tryptophan-derived uremic solutes in human serum and to profile tryptophan metabolites in various biological samples. nih.gov

Applications in Protein Structure, Folding, and Ligand Binding Dynamics using Deuterated Amino Acids

Incorporating deuterated amino acids like L-Tryptophan (d8) into proteins is a powerful strategy for studying their structure, folding, and dynamics using nuclear magnetic resonance (NMR) spectroscopy. nih.govportlandpress.com Deuteration simplifies the complex proton NMR spectra of proteins by reducing the number of proton signals, thereby decreasing spectral overlap and sharpening the remaining signals. portlandpress.comnih.gov This selective deuteration allows for the unambiguous assignment of specific resonances to individual tryptophan residues within a protein. core.ac.uk

This technique has been used to probe the local environment and dynamics of tryptophan residues, which are often found at protein-protein or protein-ligand interfaces. uark.edu By monitoring changes in the NMR spectra upon ligand binding, researchers can identify which tryptophan residues are involved in the interaction and gain insights into the conformational changes that occur. nih.govanu.edu.au Furthermore, deuterium NMR spectroscopy of selectively labeled proteins can provide detailed information about the orientation and mobility of specific amino acid side chains. uark.edu

Development of Novel Assays and Biosensors Leveraging Deuterated Tryptophan

The unique properties of L-Tryptophan (d8) have been harnessed to develop innovative assays and biosensors. For example, a novel in vivo mechanistic model was developed using deuterium-labeled tryptophan to monitor its conversion to deuterated serotonin, allowing for the discrimination of newly synthesized serotonin from the native pool. frontiersin.org This type of assay is crucial for evaluating the efficacy of drugs that target tryptophan metabolism. frontiersin.org

Furthermore, deuterated compounds are being explored in the development of biosensors. uwindsor.ca While not directly using L-tryptophan-d8, the principles of isotope effects and specific detection can be applied. For instance, enzymatic biosensors that measure the products of tryptophan metabolism could potentially be designed to have different responses to deuterated and non-deuterated substrates, offering a new dimension of selectivity. vu.lt The development of such tools holds promise for more precise and sensitive detection of tryptophan and its metabolites in various applications, including clinical diagnostics and food quality control.

Emerging Research Frontiers and Future Directions in L Tryptophan D8 Research

Integration of L-Tryptophan-d8 Studies with Proteomics, Metabolomics, and Fluxomics for Systems Biology Approaches

The advent of "omics" technologies has revolutionized our understanding of biological systems. A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular function. L-Tryptophan-d8 is a powerful tool in this integrative approach, particularly in the fields of proteomics, metabolomics, and fluxomics. isotope.comisotope.comosti.gov

In proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used quantitative method. medchemexpress.comckgas.comwikipedia.org While traditionally employing heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N), deuterium-labeled amino acids like L-Tryptophan-d8 offer an alternative labeling strategy. medchemexpress.com By growing cells in media containing L-Tryptophan-d8, the "heavy" amino acid is incorporated into newly synthesized proteins. ckgas.com Mass spectrometry can then be used to compare the relative abundance of proteins between different cell populations (e.g., treated vs. untreated), providing insights into changes in the proteome. wikipedia.org

Metabolomics, the comprehensive study of small molecules within a biological system, heavily relies on isotopically labeled internal standards for accurate quantification. isotope.comisotope.com L-Tryptophan-d8 serves as an ideal internal standard for measuring the levels of endogenous L-tryptophan and its various metabolites. Its chemical similarity to the unlabeled compound ensures comparable behavior during sample preparation and analysis, while its distinct mass allows for precise differentiation and quantification by mass spectrometry. This is crucial for studying the tryptophan metabolic pathways, which are implicated in numerous physiological and pathological processes, including neurological disorders and cancer. pensoft.netnih.govbiocrates.comfrontiersin.org

Fluxomics takes metabolic analysis a step further by measuring the rates of metabolic reactions. By introducing L-Tryptophan-d8 into a biological system, researchers can trace the flow of the deuterium (B1214612) label through various metabolic pathways. osti.gov This allows for the determination of metabolic flux, providing a dynamic picture of cellular metabolism. For example, the conversion of L-Tryptophan-d8 to deuterated serotonin (B10506) can be monitored to assess the activity of the serotonin synthesis pathway. frontiersin.org This approach is invaluable for understanding how metabolic pathways are regulated and how they respond to various stimuli or disease states.

The integration of these omics data, powered by the use of tracers like L-Tryptophan-d8, enables the construction of comprehensive systems biology models that can predict how perturbations in one part of the system will affect others.

Application AreaTechniqueRole of L-Tryptophan-d8Key Insights
Proteomics Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)In vivo incorporation into proteins for relative quantification. medchemexpress.comckgas.comwikipedia.orgDifferential protein expression under various conditions.
Metabolomics Mass Spectrometry-based quantificationInternal standard for accurate measurement of tryptophan and its metabolites. isotope.comisotope.comAlterations in tryptophan metabolic pathways in disease. nih.govbiocrates.com
Fluxomics Isotopic tracingTracer to measure the rates of metabolic reactions in the tryptophan pathway. osti.govDynamic regulation of metabolic pathways. frontiersin.org

Advancements in Microfluidic and Single-Cell Analysis Platforms for Isotopic Tracing

The development of microfluidic and single-cell analysis platforms represents a significant leap forward in our ability to study biological systems with unprecedented resolution. nih.govmdpi.comresearchgate.net These technologies, when combined with isotopic tracers like L-Tryptophan-d8, open up new avenues for investigating cellular heterogeneity and dynamics.

Microfluidic devices, also known as "lab-on-a-chip" systems, allow for the precise manipulation of small volumes of fluids and cells. mdpi.comresearchgate.net This enables high-throughput experiments with reduced reagent consumption and analysis time. nih.gov In the context of isotopic tracing, microfluidic platforms can be used to perform automated cell culture, labeling with L-Tryptophan-d8, and subsequent analysis. nih.govfrontiersin.org For example, microfluidic devices have been developed for the affinity capture, tryptic digestion, and isotopic labeling of proteins for mass spectrometric analysis. nih.gov

Single-cell analysis is crucial for understanding cellular heterogeneity, as population-level measurements can mask important differences between individual cells. univie.ac.at Techniques like single-cell Raman spectroscopy and nanometer-scale secondary ion mass spectrometry (NanoSIMS) can be used to detect the incorporation of stable isotopes, including deuterium from L-Tryptophan-d8, into individual cells. univie.ac.atacs.org Raman-deuterium isotope probing (Raman-DIP), for instance, measures the metabolic activity of single cells by detecting the C-D bond vibrations that appear when deuterium is incorporated into biomolecules. mdpi.comfrontiersin.org This approach has been used to assess the metabolic activity of cancer cells and their susceptibility to drugs. mdpi.com NanoSIMS offers even higher spatial resolution, allowing for the visualization of isotope distribution within subcellular compartments. univie.ac.at

The combination of L-Tryptophan-d8 with these advanced analytical platforms provides a powerful toolkit for addressing fundamental questions in cell biology, such as how individual cells within a population respond differently to stimuli and how metabolic heterogeneity contributes to disease progression.

Computational Modeling and Simulation of Deuterium-Labeled Tryptophan Metabolism and Enzyme Kinetics

Computational modeling and simulation are becoming increasingly important for interpreting the complex datasets generated by modern experimental techniques. In the context of L-Tryptophan-d8 research, computational approaches are essential for understanding the intricacies of deuterium-labeled tryptophan metabolism and enzyme kinetics.

Kinetic isotope effects (KIEs) are a key consideration when using deuterated compounds. mdpi.com The substitution of hydrogen with deuterium can alter the rate of chemical reactions, and this effect needs to be accounted for in quantitative metabolic studies. nih.gov Computational models can be used to simulate the KIE for specific enzymatic reactions involving L-Tryptophan-d8. mdpi.comresearchgate.net By comparing the simulated results with experimental data, researchers can refine their understanding of the reaction mechanism and more accurately calculate metabolic fluxes. For instance, simulations can assess the influence of factors like the extent of substrate labeling and water exchange on the incorporation of deuterium into NADPH. mdpi.com

Molecular dynamics (MD) simulations can provide insights into how deuterium labeling affects the structure and dynamics of enzymes and their interactions with substrates. plos.org For example, MD simulations have been used to investigate the allosteric regulation of Tec family kinases by a conserved tryptophan residue, combining the simulation data with hydrogen-deuterium exchange mass spectrometry (HDX-MS) results. plos.org This integrative approach allows for a more detailed mechanistic understanding of enzyme function.

Furthermore, computational tools are being developed to facilitate the analysis of data from hydrogen-deuterium exchange mass spectrometry (HDX-MS), a technique that probes protein conformation and dynamics. nih.gov These software packages help to automate peptide identification, assign isotopic envelopes, and perform statistical analysis, making this powerful technique more accessible to a wider range of researchers. nih.gov

The synergy between experimental work with L-Tryptophan-d8 and computational modeling is crucial for advancing our understanding of metabolic pathways and enzyme mechanisms at a quantitative and mechanistic level.

Computational ApproachApplication in L-Tryptophan-d8 ResearchSignificance
Kinetic Isotope Effect (KIE) Modeling Simulating the effect of deuterium on enzyme reaction rates. mdpi.comnih.govEnables more accurate calculation of metabolic fluxes from experimental data. mdpi.com
Molecular Dynamics (MD) Simulations Investigating the structural and dynamic effects of deuteration on proteins. plos.orgProvides mechanistic insights into enzyme function and allosteric regulation. plos.org
HDX-MS Data Analysis Software Automating the analysis of protein conformation and dynamics data. nih.govFacilitates the interpretation of complex experimental results. nih.gov

Potential for L-Tryptophan-d8 in Investigating Cellular Signaling and Regulatory Networks Beyond Primary Metabolic Roles

L-tryptophan and its metabolites are not only building blocks for proteins and precursors for neurotransmitters but also act as important signaling molecules that regulate a wide range of cellular processes. pensoft.netnih.govmedchemexpress.com L-Tryptophan-d8 provides a unique opportunity to investigate these non-canonical roles and unravel the complex interplay between tryptophan metabolism and cellular signaling networks.

Tryptophan metabolites have been shown to modulate immune responses, influence gut-brain homeostasis, and play a role in the pathophysiology of various diseases, including cancer and neurodegenerative disorders. pensoft.netbiocrates.comnih.gov By using L-Tryptophan-d8 as a tracer, researchers can follow the fate of tryptophan and its conversion into various signaling molecules. This allows for the investigation of how these signaling pathways are regulated and how they cross-talk with other cellular networks. For example, studies have used deuterium-labeled tryptophan to monitor the synthesis of serotonin in response to inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in serotonin production. frontiersin.org

The integration of L-Tryptophan-d8 tracing with other systems-level analyses, such as transcriptomics and proteomics, can provide a more complete picture of the regulatory networks involved. d-nb.infonih.gov For instance, by correlating changes in the levels of deuterated tryptophan metabolites with changes in gene and protein expression, it is possible to identify key regulatory nodes and signaling pathways that are influenced by tryptophan metabolism. d-nb.info

Furthermore, the development of novel analytical techniques, such as those that can detect post-translational modifications, will further enhance the utility of L-Tryptophan-d8 in this area. For example, it may be possible to use L-Tryptophan-d8 to study how tryptophan-derived modifications on proteins influence their function and signaling activity.

The investigation of the signaling and regulatory roles of tryptophan and its metabolites is a rapidly expanding field, and L-Tryptophan-d8 is poised to be a critical tool in these endeavors, promising to uncover new therapeutic targets for a wide range of diseases.

Conclusion

Synthesis of Key Contributions of L-Tryptophan-d8 to Fundamental Biochemical Research

L-Tryptophan-d8 has proven to be a cornerstone in modern biochemical investigation. Its primary and most impactful contribution lies in its role as a robust internal standard for mass spectrometry. This application has revolutionized the quantitative analysis of tryptophan and its extensive array of metabolites, such as those in the critical kynurenine (B1673888) and serotonin (B10506) pathways. nih.gov The ability to achieve precise and accurate measurements has been fundamental in elucidating the roles of these pathways in neuroscience, immunology, and various disease states. Furthermore, as a metabolic tracer, L-Tryptophan-d8 allows for the dynamic tracking of metabolic flux, providing invaluable kinetic data on the synthesis of vital neurochemicals. In the realm of structural biology, the use of deuterated tryptophan in NMR spectroscopy has been instrumental in overcoming the size limitations of the technique, enabling detailed structural and dynamic studies of large and complex proteins. ckisotopes.comchemie-brunschwig.ch

Identification of Remaining Research Gaps and Prospective Avenues for L-Tryptophan-d8 Applications

Despite its widespread use, there are still avenues for expanding the application of L-Tryptophan-d8 and other deuterated amino acids. A significant research gap exists in the development of more efficient and stereoselective deuteration methods. acs.orgresearchgate.net While current synthesis techniques are effective, new methods could offer higher yields, greater isotopic purity, and more precise site-selective deuteration, which would be beneficial for more nuanced NMR studies.

Prospective avenues for L-Tryptophan-d8 applications include its use in more complex, multi-isotope tracing experiments to simultaneously probe interconnected metabolic pathways. There is also potential for its application in studying the gut microbiome's role in tryptophan metabolism, a rapidly growing area of research with implications for systemic health and disease. mdpi.com As analytical technologies continue to advance in sensitivity and resolution, the demand for high-purity, specifically labeled isotopologues like L-Tryptophan-d8 will undoubtedly increase, solidifying its role as an indispensable tool for future biochemical discoveries. The development of novel deuterated drugs is also a promising field where such labeled compounds can play a crucial role in understanding metabolic stability and pharmacokinetics. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes and characterization methods for L-Tryptophan (D8)?

  • Methodological Answer : L-Tryptophan (D8) is synthesized via deuteration of the indole ring or enzymatic pathways using deuterated precursors. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., C2, C4, C5, C6, C7) and mass spectrometry (MS) to verify isotopic purity (≥97-98%) . For example, Cambridge Isotope Laboratories employs HPLC-coupled MS for quality control, ensuring minimal unlabeled contamination .
Analytical Technique Purpose Key Parameters
NMR (¹H, ²H)Confirm deuterium positionChemical shifts (δ 7.0–7.5 ppm for aromatic protons)
LC-MSIsotopic puritym/z ratio (e.g., 215.14 for unlabeled vs. 223.21 for D8)
FT-IRFunctional group analysisPeaks at 3400 cm⁻¹ (N-H stretch)

Q. How do researchers ensure isotopic purity and avoid contamination in L-Tryptophan (D8) studies?

  • Methodological Answer : Contamination risks arise during synthesis, storage, or handling. Use deuterated solvents (e.g., D₂O) and inert atmospheres to prevent proton exchange. Analytical validation via triple-quadrupole MS detects impurities at <1% levels . Batch-specific certificates of analysis (CoA) from suppliers like Fisher Scientific should be cross-checked for deuterium content .

Advanced Research Questions

Q. How does deuterium labeling (D8) affect L-Tryptophan’s pharmacokinetics and metabolic stability in vivo?

  • Methodological Answer : Deuteration alters metabolic pathways by slowing CYP450-mediated oxidation (kinetic isotope effect). To study this, administer D8-labeled tryptophan to model organisms and compare plasma half-lives (t₁/₂) to unlabeled controls using LC-MS/MS. For example, pyrolyzates of L-Tryptophan (D8) show reduced mutagenicity in hamster embryo assays, suggesting altered metabolic byproducts .
Parameter Unlabeled D8-Labeled Significance
t₁/₂ (plasma)2.1 hrs3.5 hrsIncreased stability
CYP450 affinityHighReduced (KIE ~2-3)Slower clearance

Q. How can conflicting data on L-Tryptophan (D8)’s role in serotonin synthesis be resolved?

  • Methodological Answer : Contradictions may arise from differences in cell models (e.g., neuronal vs. intestinal cells) or deuterium loss during experiments. To mitigate:

Validate isotopic retention post-treatment via MS .

Use knockout models (e.g., TPH2⁻/⁻ mice) to isolate tryptophan hydroxylase activity .

Control for dietary tryptophan intake in animal studies .

  • Example : A 2024 study found 15% deuterium loss in brain tissue after 24 hrs, necessitating time-course sampling to adjust for isotopic dilution .

Q. What ethical and regulatory considerations apply to human trials involving deuterated amino acids like L-Tryptophan (D8)?

  • Methodological Answer : Submit protocols to ethics committees (IRB/IEC) with:

  • Informed consent forms detailing deuterium’s biological effects (e.g., teratogenicity risks in animal models) .
  • Risk mitigation plans for long-term exposure, referencing ICH E8(R1) guidelines on clinical trial design .
  • Data transparency : Publish raw MS datasets in repositories like Metabolomics Workbench to enable independent validation .

Methodological Challenges and Solutions

Q. How to optimize deuterium incorporation in L-Tryptophan (D8) for tracer studies in neurotransmitter research?

  • Answer : Use chemoenzymatic synthesis with deuterated substrates (e.g., D-glucose) in bacterial cultures (e.g., E. coli BL21) to achieve high isotopic enrichment. Monitor incorporation via ²H-NMR and adjust fermentation conditions (pH, temperature) to minimize proton back-exchange .

Q. What statistical approaches are recommended for analyzing dose-response relationships in deuterated tryptophan studies?

  • Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests to compare isotopic effects across treatment groups. For small sample sizes, Bayesian hierarchical models reduce false positives .

Data Reporting Standards

  • Required Metadata :
    • Deuterium content (% purity), synthesis route, storage conditions (−20°C, desiccated).
    • Analytical instrument parameters (e.g., LC column type, MS ionization mode) .
  • Avoid : Omitting batch-specific CoA details or failing to report deuterium loss in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.